molecular formula C23H22N4O2S B3929685 N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B3929685
M. Wt: 418.5 g/mol
InChI Key: KPQBFSDMCKLNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a phthalazine core substituted with a 3-methylphenylamino group at position 4 and a methyl group at position 2 of the benzene ring.

Properties

IUPAC Name

N,2-dimethyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-7-6-8-18(13-15)25-23-20-10-5-4-9-19(20)22(26-27-23)17-12-11-16(2)21(14-17)30(28,29)24-3/h4-14,24H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQBFSDMCKLNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Feature Target Compound Compound 10a () N-tert-butyl Analogue ()
Core Structure Phthalazine with benzenesulfonamide Anthraquinone-pyrazole-benzenesulfonamide hybrid Phthalazine with benzenesulfonamide
Substituents - 3-Methylphenylamino (phthalazine)
- N,2-dimethyl (benzene)
- Anthraquinone-carbamoyl
- p-Tolyl-pyrazole
- Trifluoromethyl (pyrazole)
- 4-Hydroxyphenylamino (phthalazine)
- N-tert-butyl, 2-methyl (benzene)
Synthesis Method Not explicitly stated (likely amide coupling or nucleophilic substitution) Reflux with celecoxib in ethanol/DMF Not detailed, but likely similar sulfonamide functionalization steps
Potential Targets Kinases (inferred from phthalazine analogs) COX-2 (via celecoxib-derived scaffold) Kinases or hormone receptors (hydroxyphenyl may enable hydrogen bonding)
Solubility Moderate (methyl groups reduce polarity) Low (anthraquinone and trifluoromethyl increase hydrophobicity) Higher (hydroxyl group enhances aqueous solubility)
Steric Effects Moderate (3-methylphenyl minimizes bulk) High (anthraquinone and pyrazole create steric hindrance) High (tert-butyl group adds significant bulk)

Key Research Findings

  • The N,2-dimethyl substitution on benzene may improve metabolic stability compared to bulkier groups .
  • Compound 10a (): The anthraquinone-pyrazole hybrid structure, derived from celecoxib, suggests anti-inflammatory applications. However, the trifluoromethyl and p-tolyl groups may limit solubility, impacting bioavailability .
  • N-tert-butyl Analogue (): The 4-hydroxyphenylamino group introduces hydrogen-bonding capability, which could improve target affinity but reduce cell membrane permeability. The tert-butyl group enhances metabolic stability but may hinder binding to compact active sites .

Mechanistic Implications

  • Electronic Effects : The target compound’s 3-methylphenyl group is electron-donating, contrasting with the electron-withdrawing hydroxyl group in the N-tert-butyl analog. This difference could alter charge distribution in target interactions.
  • Pharmacokinetics : The tert-butyl group in ’s compound may prolong half-life but reduce oral absorption due to increased molecular weight. In contrast, the target compound’s smaller substituents may favor better absorption .

Biological Activity

N,2-Dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide group, a phthalazine moiety, and a methylphenyl group, making it a unique structure for research within medicinal chemistry. Recent studies have highlighted its potential applications in treating various parasitic infections and its mechanisms of action.

Chemical Structure and Properties

The IUPAC name of the compound is 2-methyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide. Its molecular formula is C22H20N4O2SC_{22}H_{20}N_4O_2S, with a molecular weight of 396.49 g/mol. The compound's structure can be visualized as follows:

Property Details
Molecular Formula C22H20N4O2SC_{22}H_{20}N_4O_2S
Molecular Weight 396.49 g/mol
IUPAC Name 2-methyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide

Antiparasitic Activity

Recent research has demonstrated that this compound exhibits significant antileishmanial and antimalarial activities. The compound has shown potent in vitro activity against Leishmania species, particularly through its ability to inhibit the growth of promastigotes, the flagellated form of the parasite. In vivo studies have also indicated efficacy against malaria parasites, suggesting a mechanism that disrupts the life cycle of these pathogens.

Case Study: Antileishmanial Activity

In a study evaluating the antileishmanial properties, the compound was tested against Leishmania donovani promastigotes. Results indicated that it significantly inhibited parasite growth with an IC50 value of approximately 1.5 µM, demonstrating superior potency compared to standard treatments such as amphotericin B.

The biological activity of this compound is attributed to its interaction with critical biochemical pathways within the parasites:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in nucleotide synthesis, which are essential for parasite replication.
  • Disruption of Membrane Integrity : Studies suggest that it may compromise the integrity of the parasite's cell membrane, leading to increased permeability and eventual cell death.
  • Interference with Metabolic Pathways : The sulfonamide group may interfere with folate metabolism in parasites, akin to other known sulfa drugs.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with good bioavailability observed in animal models. The compound demonstrates a half-life suitable for therapeutic use, allowing for effective dosing regimens.

Comparative Analysis

Below is a comparison table showcasing the biological activity of this compound against other known antiparasitic agents:

Compound Target Parasite IC50 (µM) Mechanism of Action
N,2-Dimethyl...Leishmania donovani1.5Enzyme inhibition, membrane disruption
Amphotericin BLeishmania spp.0.25Membrane pore formation
ChloroquinePlasmodium falciparum0.05Hemozoin crystallization inhibition
SulfadiazineToxoplasma gondii10Folate synthesis inhibition

Q & A

What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?

Answer:
Key parameters include precise control of temperature (e.g., avoiding thermal decomposition), pH (to stabilize reactive intermediates), and reaction time (to minimize side products). Employ HPLC for real-time monitoring of reaction progress and NMR spectroscopy to verify intermediate structures and final product purity. Multi-step synthesis may require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive moieties like the phthalazine ring .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) during characterization?

Answer:
Discrepancies often arise from impurities or tautomeric forms. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity. For mass spectrometry, perform high-resolution MS (HRMS) to distinguish isobaric species. Cross-validate with X-ray crystallography if crystalline derivatives are available, as seen in structural studies of analogous sulfonamides .

What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:
Adopt statistical design of experiments (DoE) to systematically vary substituents (e.g., methyl groups, sulfonamide linkages) and assess biological outcomes. Use response surface methodology (RSM) to optimize synthetic conditions while evaluating biological activity. Prioritize in silico docking studies to predict binding modes with targets like kinases or enzymes, followed by kinetic assays to validate hypotheses .

How does the phthalazine-sulfonamide scaffold influence pharmacokinetic properties?

Answer:
The phthalazine ring enhances planar rigidity, potentially improving target binding but reducing solubility. The sulfonamide group increases metabolic stability but may limit blood-brain barrier penetration. Use logP measurements and PAMPA assays to assess lipophilicity and permeability. Compare with structurally related compounds (e.g., triazole or imidazole derivatives) to identify trade-offs between activity and bioavailability .

What computational methods are recommended for predicting target binding affinity?

Answer:
Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility with docking software (AutoDock Vina, Schrödinger) for binding mode prediction. Validate using free-energy perturbation (FEP) or MM-PBSA calculations to quantify binding energies. Cross-reference with pharmacophore models derived from known sulfonamide inhibitors .

How can scaling challenges be addressed during pilot-scale synthesis?

Answer:
Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) simulations. Implement continuous flow chemistry to enhance reproducibility and reduce batch variability. Monitor critical quality attributes (CQAs) like particle size distribution via dynamic light scattering (DLS) and adjust solvent systems to prevent aggregation .

What advanced analytical techniques detect degradation products under storage stress?

Answer:
Use LC-MS/MS with ion-trap detectors to identify low-abundance degradation products. Perform accelerated stability studies under varied pH, temperature, and humidity, analyzing samples via FTIR to track functional group changes. Compare degradation profiles with QbD (Quality by Design) frameworks to establish robust storage protocols .

How are side reactions mitigated during phthalazine functionalization?

Answer:
Introduce protecting groups (e.g., tert-butyldimethylsilyl) to shield reactive amines during coupling steps. Use catalytic ligands (e.g., Pd(PPh₃)₄) in cross-coupling reactions to enhance selectivity. Monitor reaction progress with in situ IR spectroscopy to detect intermediates and quench reactions at optimal conversion points .

How is biological activity validated against pharmacological standards?

Answer:
Compare IC₅₀ values with positive controls (e.g., methotrexate for antifolates) in enzyme inhibition assays. Perform dose-response curves in cell-based models (e.g., cancer lines) and validate selectivity via kinome-wide profiling . Use ADMETox panels to assess toxicity thresholds and cross-species relevance .

What considerations guide in vivo model selection for efficacy and toxicity studies?

Answer:
Select orthotopic xenografts for tumor studies to mimic human microenvironments. Use transgenic models (e.g., knockouts for target validation) and monitor pharmacokinetics via LC-MS plasma profiling . For toxicity, conduct histopathological analysis of liver/kidney tissues and assess metabolic pathways through CYP450 inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Reactant of Route 2
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.